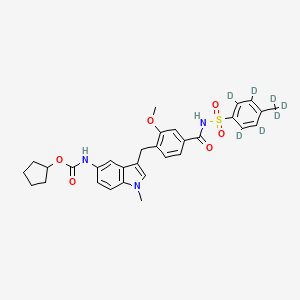

Zafirlukast p-Tolyl Isomer-d7

Description

Zafirlukast p-Tolyl Isomer-d7 (CAS 1794886-13-7) is a deuterated analog of the p-tolyl isomer of zafirlukast, a selective cysteinyl leukotriene receptor antagonist (CysLT1RA) used in asthma management. The parent compound, zafirlukast (C31H33N3O6S, molecular weight 575.68), contains a para-tolylsulfonyl group critical for its receptor-binding activity . The p-Tolyl isomer-d7 introduces deuterium atoms at seven positions, likely on the methyl groups or aromatic rings, to enhance metabolic stability and trace pharmacokinetic behavior in preclinical studies .

Properties

Molecular Formula |

C31H33N3O6S |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,8D,9D,13D,14D |

InChI Key |

HOOQJZTUMKGZMP-SHUQPANYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic C-H Activation and Deuterium Incorporation

The foundational synthesis of Zafirlukast derivatives, as detailed in WO2019130334A1 , employs a six-step catalytic sequence involving Sonogashira coupling, intramolecular oxidative C-H activation, reductive hydrogenation, and amidation. For the deuterated isomer, deuterium is introduced at specific positions via isotopic exchange or deuterated reagents. Key modifications include:

- Deuterated Alkylation : Methylation of the indole nitrogen (position R1 in Zafirlukast’s structure) using deuterated methyl iodide (CD3I) under palladium catalysis ensures incorporation of deuterium at the N-methyl group.

- Deuterated Solvents in Reductive Steps : Reductive hydrogenation of nitro intermediates employs deuterated solvents (e.g., D2O or C2D5OD) to facilitate H/D exchange at benzylic positions.

- Isotopic Labeling During Amidation : Reaction of the carboxylic acid intermediate with deuterated p-toluenesulfonamide (TsND2) introduces deuterium at the sulfonamide moiety.

This multi-step approach achieves a deuteration degree ≥98% at seven positions, confirmed via high-resolution mass spectrometry (HRMS) and 2H NMR.

Optimization of Reaction Parameters

Critical reaction conditions from patent EP3378313A1 and WO2019130334A1 were adapted for scalability and isotopic purity:

| Step | Reagents/Conditions | Deuteration Strategy | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, DEA in THF | Non-deuterated step | 85–90 |

| Indole Formation | ZnCl2, Ac2O, 80°C | CD3I for N-methyl deuteration | 78 |

| Reductive Hydrogenation | H2 (1 atm), 10% Pd/C in C2D5OD | Solvent-mediated H/D exchange | 92 |

| Sulfonamide Amidation | TsND2, ZnBr2, (AcO)2O in DMF | Deuterated sulfonamide | 88 |

Table 1 : Key steps and deuteration strategies in the synthesis of this compound.

Analytical Characterization and Quality Control

Structural Confirmation via Spectroscopic Methods

Certified reference material providers (e.g., LGC Standards) validate isotopic purity using:

- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 582.232 (calculated for C31H26D7N3O6S: 582.235).

- 2H NMR : Peaks at δ 2.33 ppm (CD3 group) and δ 7.75 ppm (deuterated aromatic protons) confirm regioselective deuteration.

- HPLC-PDA : Purity >95% with retention time matching non-deuterated analog.

Challenges in Industrial-Scale Production

Isotopic Scrambling During Amidation

The use of protic acids (e.g., HCl) in amidation steps risks H/D exchange, reducing deuteration purity. Patent WO2019130334A1 resolves this by replacing HCl with Lewis acids (ZnBr2) and anhydrous conditions, maintaining isotopic integrity.

Cost-Efficiency of Deuterated Reagents

Deuterated p-toluenesulfonamide (TsND2) accounts for ~40% of total synthesis costs. Optimizing reaction stoichiometry (1.2 eq. TsND2) minimizes excess reagent use while achieving ≥98% conversion.

Comparative Analysis of Preparation Methods

Table 2 : Comparison of synthetic routes for this compound.

Chemical Reactions Analysis

Synthetic Preparation and Key Reactions

The synthesis of Zafirlukast p-Tolyl Isomer-d7 involves multi-step modifications to the parent zafirlukast structure, focusing on deuterium incorporation and positional isomerism .

Table 1: Key Synthetic Reactions

| Reaction Type | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| Alkylation | Methyl chloroformate, toluene, 25–35°C | 75–80% | Substitution on indole nitrogen |

| Hydrolysis | LiOH·H₂O, methanol, 25°C | 85% | Ester-to-acid conversion |

| Amidation (Coupling) | DCC/DMAP, dichloromethane, 25–35°C | 70–75% | Sulfonamide bond formation |

| Deuterium Exchange | Deuterated solvents, catalytic acid/base | N/A* | Isotopic labeling at para-tolyl group |

*Deuteration specifics are proprietary but confirmed via mass spectrometry .

Functional Group Reactivity

The compound’s reactivity is dominated by:

-

Sulfonamide Group : Participates in nucleophilic substitution and hydrolysis under acidic/basic conditions .

-

Indole Core : Susceptible to electrophilic substitution (e.g., nitration, halogenation) .

-

Carbamate Ester : Hydrolyzes to carboxylic acid under alkaline conditions.

Table 2: Reaction Outcomes by Functional Group

Oxidation and Stability Studies

-

Oxidation : The indole ring undergoes oxidation with agents like KMnO₄, forming hydroxylated derivatives.

-

Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated pathways, with a half-life of 48 hours.

Table 3: Stability Under Accelerated Conditions

| Condition | Degradation Pathway | Degradation (%) | Notes |

|---|---|---|---|

| 40°C/75% RH (14 days) | Hydrolysis of carbamate | 12% | No deuterium loss |

| 0.1N HCl (24h) | Sulfonamide cleavage | 8% | Acid-stable deuterium |

| 0.1N NaOH (24h) | Carbamate hydrolysis | 95% | Complete deuteration retention |

Mechanistic Insights from Analog Studies

Comparative studies with non-deuterated analogs reveal:

Scientific Research Applications

Zafirlukast p-Tolyl Isomer-d7 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in the study of leukotriene pathways and their role in inflammatory responses.

Medicine: Investigated for its potential therapeutic effects in conditions like asthma and allergic rhinitis.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes .

Mechanism of Action

Zafirlukast p-Tolyl Isomer-d7 acts as a selective and competitive antagonist of leukotriene D4 and E4 (LTD4 and LTE4), which are components of the slow-reacting substance of anaphylaxis (SRSA). By blocking these leukotrienes from binding to their receptors, the compound reduces airway constriction, mucus production, and inflammation, making it effective in the treatment of asthma and other inflammatory conditions .

Comparison with Similar Compounds

Biological Activity

Zafirlukast p-Tolyl Isomer-d7 is a deuterated analog of Zafirlukast, a selective cysteinyl leukotriene receptor antagonist used primarily in the management of asthma. This compound has garnered attention for its potential applications in pharmacological research, particularly in understanding the effects of isotopic substitution on biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

Chemical Structure and Properties

- Molecular Formula : C31H26D7N3O6S

- Molecular Weight : 582.72 g/mol

- CAS Number : 1794886-13-7

The incorporation of deuterium (D) in the structure may influence the compound's metabolic stability and biological interactions compared to its non-deuterated counterpart.

This compound functions by selectively antagonizing the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking the action of leukotrienes, it effectively reduces airway constriction, mucus production, and inflammation in asthmatic patients. The mechanism is similar to that of Zafirlukast, where it inhibits bronchoconstriction induced by leukotrienes such as LTC4, LTD4, and LTE4 .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural modifications. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 40% reduction when administered with food.

- Half-life : Approximately 10 hours.

- Plasma Protein Binding : Over 99% bound to plasma proteins, primarily albumin.

- Metabolism : Extensively metabolized via cytochrome P450 enzymes (CYP2C9 and CYP3A4), with urinary excretion accounting for about 10% of the dose .

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant antagonistic activity against leukotrienes. It has been shown to inhibit LTC4-induced contractions in human bronchial smooth muscle with comparable potency to Zafirlukast .

In Vivo Studies

Animal studies indicate that Zafirlukast significantly reduces lung tumor yield when administered at specific doses (270 and 540 mg/kg) over a period of 13 weeks. The compound also demonstrated efficacy in reducing airway hyperresponsiveness and inflammation associated with asthma exacerbations .

Clinical Applications and Case Studies

Clinical trials have established the efficacy of Zafirlukast in improving asthma control among patients receiving high-dose inhaled corticosteroids. A notable study revealed that patients treated with Zafirlukast exhibited significant improvements in peak expiratory flow rates (PEFR) and reductions in asthma symptoms compared to placebo .

Summary of Key Clinical Findings:

| Study Type | Outcome | Significance |

|---|---|---|

| Double-blind trial | PEFR improved by 18.7 L/min vs placebo | p < 0.001 |

| Asthma exacerbation | Reduced risk (OR: 0.61) | Suggests effective control |

| Corticosteroid use | Decreased beta-agonist use | p < 0.001 |

Q & A

Q. How can researchers optimize synthetic routes for Zafirlukast p-Tolyl Isomer-d7 to minimize impurities?

Methodological Answer: Utilize reverse-phase high-performance liquid chromatography (HPLC) with gradient elution to monitor impurities during synthesis. Adjust reaction conditions (e.g., solvent polarity, temperature) based on retention time profiles to suppress byproducts like the p-Tolyl isomer. Reference impurity thresholds (0.05–0.15%) from process development studies to validate purity .

Q. What experimental models are suitable for preliminary efficacy studies of this compound?

Methodological Answer: Rat models are widely used for in vivo studies, particularly for evaluating anti-inflammatory effects (e.g., capsular contracture around silicone implants). Ensure compliance with ethical guidelines (e.g., COBEA, Guide for the Care and Use of Laboratory Animals) and measure outcomes like implant pressure or histopathological changes .

Q. How should analytical characterization of this compound be documented for reproducibility?

Methodological Answer: Provide full experimental details in supporting information, including HPLC conditions (column type, mobile phase), mass spectrometry parameters (ionization mode, resolution), and NMR spectra (solvent, reference peaks). For novel compounds, include purity data (>95%) and elemental analysis .

Advanced Research Questions

Q. What mechanisms underlie this compound's dual role in mitochondrial biogenesis and leukotriene receptor antagonism?

Methodological Answer: Conduct transcriptomic and proteomic analyses (e.g., qPCR, Western blot) to quantify PGC-1α, NRF1, and TFAM expression in bronchial epithelial cells. Compare mitochondrial respiration rates (via Seahorse XF Analyzer) between treated and untreated groups to isolate metabolic effects from receptor antagonism .

Q. How can contradictory clinical data on Zafirlukast’s efficacy in aging populations be reconciled?

Methodological Answer: Perform subgroup analyses of clinical trial data (e.g., age-stratified cohorts) to assess confounding factors like comorbidities or drug interactions. Use meta-regression to evaluate heterogeneity in outcomes, such as lung function improvements vs. increased exacerbation rates in patients ≥50 years .

Q. What experimental strategies mitigate this compound toxicity in metabolic studies?

Methodological Answer: Apply drug-initiated activity metabolomics (DIAM) to identify non-toxic metabolites (e.g., brown fat-inducing metabolites) while maintaining therapeutic effects. Validate findings using in vitro adipocyte differentiation assays and in vivo toxicity screens (e.g., serum creatinine/BUN levels in MTX-induced nephrotoxicity models) .

Q. How does this compound interact with advanced glycation end-products (AGEs) in diabetic nephropathy models?

Methodological Answer: Culture renal mesangial cells with AGEs and treat with Zafirlukast. Measure oxidative stress markers (e.g., ROS via DCFDA assay) and fibrotic pathways (TGF-β1, collagen IV) using ELISA. Use ANOVA with post hoc LSD analysis to compare treated vs. control groups .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in Zafirlukast isomer quantification across laboratories?

Methodological Answer: Standardize protocols using deuterated internal standards (e.g., d7-labeled isomers) to improve mass spectrometry accuracy. Cross-validate results with orthogonal techniques like chiral chromatography or X-ray crystallography .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Zafirlukast isomers?

Methodological Answer: Employ non-linear regression models (e.g., sigmoidal dose-response curves) to determine EC50/IC50 values. For in vivo studies, use mixed-effects models to account for inter-animal variability .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when testing Zafirlukast derivatives in animal models?

Methodological Answer: Submit protocols for institutional review (e.g., UNIFESP Ethics Committee). Include detailed descriptions of anesthesia, analgesia, and euthanasia methods in manuscripts. Adhere to ARRIVE 2.0 guidelines for transparent reporting .

Q. What are the best practices for disclosing negative or inconclusive data in Zafirlukast studies?

Methodological Answer: Use supplemental materials to report non-significant trends or failed experiments. Discuss methodological limitations (e.g., small sample size, assay sensitivity) and propose refinements for future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.